3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
CAS No.: 439097-29-7
Cat. No.: VC4285712
Molecular Formula: C12H9ClN4
Molecular Weight: 244.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439097-29-7 |
|---|---|
| Molecular Formula | C12H9ClN4 |
| Molecular Weight | 244.68 |
| IUPAC Name | 3-chloro-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3 |
| Standard InChI Key | MGFRVIJNOGZBRU-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3 |
Introduction
Key Findings
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS: 439097-29-7) is a heterocyclic compound with a fused pyrazolo[1,5-a]pyrimidine core functionalized at positions 3, 2, and 7. Its molecular architecture combines a chlorine atom, methyl group, and 4-pyridinyl substituent, conferring unique physicochemical and biological properties. This compound has garnered attention in medicinal chemistry for its potential as a kinase inhibitor and antitumor agent, supported by structural analogs demonstrating low nanomolar activity against therapeutic targets .
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold with the following substituents (Figure 1):
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Position 3: Chlorine atom (Cl)
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Position 2: Methyl group (CH₃)
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Position 7: 4-Pyridinyl ring (C₅H₄N)
Molecular Formula: C₁₂H₉ClN₄
Molecular Weight: 244.68 g/mol .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-chloro-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
| SMILES | CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3 | |
| InChIKey | MGFRVIJNOGZBRU-UHFFFAOYSA-N |
Synthesis Pathways
The synthesis involves multi-step reactions, typically beginning with a pyrazole precursor:
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Core Formation:
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Substitution at C7:
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Final Functionalization:
Physicochemical Characteristics
Stability and Reactivity
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Chlorine Reactivity: The C3 chlorine participates in nucleophilic substitution, enabling further derivatization .
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Pyridinyl Group: Enhances π-π stacking interactions and solubility in polar solvents .
Table 2: Experimental Data
| Property | Value/Observation | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Limited aqueous solubility; soluble in DMSO, DMF | |
| LogP (Predicted) | 2.1 |
Applications in Drug Discovery
Lead Optimization Strategies
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Selectivity Modulation: Substitution at C7 with morpholine or pyridinyl groups enhances isoform selectivity (e.g., PI3Kδ over PI3Kα) .
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Bioavailability Enhancements: Ethyl ester prodrugs improve membrane permeability .
Table 3: Comparative Bioactivity of Analogues
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